molecular formula C8H16O2 B1207790 2-Ethyl-5,5-dimethyl-1,3-dioxane CAS No. 768-58-1

2-Ethyl-5,5-dimethyl-1,3-dioxane

Cat. No. B1207790
CAS RN: 768-58-1
M. Wt: 144.21 g/mol
InChI Key: QSHOOPIYPOINNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Ethyl-5,5-dimethyl-1,3-dioxane and related compounds are synthesized through various chemical reactions. For instance, the synthesis of derivatives like 5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxane involves the reaction of 2-(hydroxymethyl)-1,4-butanediol and 2,2-methoxy propane with a catalyst like methyl-p-toluenesulfonate (Teng Da-wei, 2013).

Molecular Structure Analysis

The molecular structure of 2-Ethyl-5,5-dimethyl-1,3-dioxane variants is often studied using techniques like NMR spectroscopy and X-ray structural analysis. For example, 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane exhibits a chair conformation with an equatorial orientation of the aromatic substituent (S. Khazhiev et al., 2021).

Chemical Reactions and Properties

Chemical reactions of 2-Ethyl-5,5-dimethyl-1,3-dioxane derivatives involve various transformations. For example, the reaction of 2,2-dimethyl-5-(5-R-furfurylidene)-1,3-dioxane-4,6-diones with sodium borohydride results in products of hydrogenation of the exocyclic double bond (G. Krapivin et al., 1989).

Physical Properties Analysis

Physical properties of these compounds include aspects like conformational equilibrium. For instance, 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane exhibits chair conformers with axial and equatorial hydroxymethyl groups, influenced by the solvent used (G. Raskil’dina et al., 2019).

Chemical Properties Analysis

Chemical properties, such as reactivity and stability, are key characteristics. The study of derivatives like 5,5-disubstituted 2,2-dimethyl-1,3-dioxanes reveals their chair conformation and potential rapid inversion at certain temperatures (B. Kraiz, 1985).

Scientific Research Applications

1. Structural Analysis and Synthesis

  • A study by Jiang et al. (1993) synthesized a compound derived from Meldrum's acid and ethyl bromoacetate, which included a 1,3-dioxane system. This compound was analyzed using X-ray diffraction, revealing its molecular symmetry and planar structure, differing from typical 1,3-dioxane rings (Jiang et al., 1993).

2. Anti-Inflammatory Drug Development

  • Li et al. (2008) explored the synthesis of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, which demonstrated significant anti-inflammatory activity in mice, surpassing that of aspirin in some cases. This research highlights the potential of 1,3-dioxane derivatives in developing new anti-inflammatory drugs (Li et al., 2008).

3. Environmental Impact Studies

  • Schweitzer et al. (1999) investigated the environmental fate of 2-ethyl-5,5′-dimethyl-1,3-dioxane (2EDD), a malodorous contaminant in drinking water. This study provided insights into the stability and hydrolysis of 2EDD under various pH conditions, crucial for understanding its environmental impact and management (Schweitzer et al., 1999).

4. Conformational Analysis

  • Atavin et al. (1969) and Kraiz (1985) conducted studies on the conformational structures of various 1,3-dioxane derivatives, including 2,4-dimethyl-1,3-dioxane. These analyses are essential for understanding the chemical behavior and potential applications of these compounds in different fields (Atavin et al., 1969), (Kraiz, 1985).

5. Photophysical Studies

  • Seth et al. (2009) explored the photophysics of a hemicyanine dye in a dioxane-water mixture, providing insights into the behavior of such compounds in various solvent systems. This research contributes to our understanding of the solvation and photophysical properties of dioxane derivatives (Seth et al., 2009).

6. Polymerization Processes

  • Research by Matsuo et al. (1998) on the polymerization of six-membered cyclic carbonates included 5,5-dimethyl-1,3-dioxan-2-one. This study is crucial for understanding the polymerization behavior of dioxane derivatives and their potential applications in polymer science (Matsuo et al., 1998).

Safety And Hazards

This compound is classified as a warning under the GHS classification . It is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, use only non-sparking tools, and take precautionary measures against static discharges .

properties

IUPAC Name

2-ethyl-5,5-dimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-7-9-5-8(2,3)6-10-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHOOPIYPOINNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1OCC(CO1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227613
Record name 2-Ethyl-5,5-dimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5,5-dimethyl-1,3-dioxane

CAS RN

768-58-1
Record name 2-Ethyl-5,5-dimethyl-1,3-dioxane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-5,5-dimethyl-1,3-dioxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-5,5-dimethyl-1,3-dioxane
Source EPA DSSTox
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Record name 2-ethyl-5,5-dimethyl-1,3-dioxane
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Record name 2-Ethyl-5,5-dimethyl-1,3-dioxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
L Schweitzer, J Noblet, Q Ye, E Ruth… - Water science and …, 1999 - Elsevier
A malodorous chemical, 2-ethyl-5,5′-dimethyl-1,3-dioxane (2EDD) created a drinking water taste and odor episode in Pennsylvania (USA) during 1992. The odor episode occurred as …
Number of citations: 16 www.sciencedirect.com
M Franchini, D Marton, A Tapparo - Analyst, 2001 - pubs.rsc.org
The static headspace gas chromatographic technique can be conveniently employed to check the presence and amount of the odorous side-products, 2-R-1,3-dioxanes (R = H, CH3, …
Number of citations: 4 pubs.rsc.org
J Romero, F Ventura, J Caixach, J Rivera… - … science & technology, 1998 - ACS Publications
A study of organic compounds imparting odor problems in river waters and groundwaters has been conducted. The Tordera aquifer located in Barcelona and Girona (NE Spain) is the …
Number of citations: 49 pubs.acs.org
L Schweitzer, J Noblet, E Ruth, IH Suffet - 1999 - researchgate.net
A series oftaste and odor episodes in drinking water have previously been reported in the United States and Barcelona, Spain involving a class of chemicals known as substituted …
Number of citations: 0 www.researchgate.net
G Carrera, L Vegué, MR Boleda, F Ventura - Journal of Chromatography A, 2017 - Elsevier
4-dioxane is a synthetic industrial solvent used in various industrial processes, and it is a probable human carcinogen whose presence in the aquatic environment is frequently reported. …
Number of citations: 29 www.sciencedirect.com
L Schweitzer, J Noblet, IH Suffet - Water science and technology, 1999 - Elsevier
A class of compounds which are byproducts of the resin manufacturing process, has been responsible for three different taste and odor episodes in drinking water around the world. …
Number of citations: 14 www.sciencedirect.com
J Quintana, L Vegué, J Martín-Alonso… - Environmental …, 2016 - ACS Publications
A study has been carried out to identify the origin of the odorous compounds at trace levels detected in surface waters and in Barcelona, s tap water (NE Spain) which caused consumer …
Number of citations: 19 pubs.acs.org
V Cocheo, C Boaretto, F Quaglio, P Sacco, R Zannetti - Analyst, 1991 - pubs.rsc.org
A simple and inexpensive cryofocusing device was developed ad hoc in order to analyse at sub-ppb levels airborne organics, sampled by Tenax tubes and recovered by thermal …
Number of citations: 16 pubs.rsc.org
IH Suffet - 1999
Number of citations: 0
F Ventura, L Matia, J Romero, MR Boleda, I Martí… - Water Science and …, 1995 - Elsevier
Two cases of taste and odor episodes in raw and groundwater in the Barcelona (NE Spain) metropolitan area are described. The fast was caused by creosote, a distill of coal tar, …
Number of citations: 27 www.sciencedirect.com

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